Some research suggests that 4C-2MA may have psychoactive effects similar to other amphetamines, potentially including:
However, these effects are not well-understood and have been primarily studied in animal models. There is limited human research available, and the available studies are often focused on the potential for abuse and dependence rather than therapeutic applications [].
Due to its structural similarity to other neurotransmitters like dopamine and norepinephrine, 4C-2MA has been investigated as a potential tool for studying neuromodulation and the function of these neurotransmitters in the brain. However, this research is primarily focused on understanding the mechanisms of action of the compound and its potential for causing neurotoxicity, rather than exploring any therapeutic applications [].
4-Chloro-N-ethyl-2-methylaniline, also known as 4-chloro-o-toluidine, is an organic compound with the molecular formula . It appears as a gray to white solid with a weak fishy odor and is slightly soluble in water. This compound is primarily known for its role as an intermediate in the production of various chemical products, including dyes and pesticides. Its structure features a chloro group and an ethyl-substituted amine, which contributes to its reactivity and biological properties .
4-Chloro-N-ethyl-2-methylaniline has been studied for its biological effects, particularly concerning its toxicity and potential carcinogenic properties. Research indicates that it can induce hemangiosarcomas and hemangioendotheliomas in animal models, suggesting a significant risk for cancer development upon prolonged exposure. The compound has been classified as a probable human carcinogen by the International Agency for Research on Cancer due to its ability to bind covalently to DNA, leading to mutagenic effects .
The synthesis of 4-chloro-N-ethyl-2-methylaniline generally involves:
4-Chloro-N-ethyl-2-methylaniline finds applications in various fields:
Studies on the interactions of 4-chloro-N-ethyl-2-methylaniline focus on its toxicological profile and metabolic pathways. It has been shown to produce urinary metabolites that include chlorinated derivatives, indicating its metabolic transformation within biological systems. Furthermore, research indicates that exposure can lead to acute toxic effects such as hematuria and cystitis due to its irritant properties on the urinary tract .
Several compounds share structural similarities with 4-chloro-N-ethyl-2-methylaniline. Here are some notable examples:
| Compound Name | Structure | Unique Properties |
|---|---|---|
| 4-Chloroaniline | C6H6ClN | Used primarily in dye production; less toxic than 4-chloro-N-ethyl-2-methylaniline. |
| N-Ethyl-o-toluidine | C9H11N | Exhibits similar reactivity but with different biological effects. |
| 2-Methyl-4-chloroaniline | C7H8ClN | Similar structure but differs in position of substituents affecting reactivity and toxicity. |
These compounds illustrate variations in toxicity, reactivity, and applications based on their structural differences from 4-chloro-N-ethyl-2-methylaniline.
Electrophilic aromatic substitution (EAS) reactions in 4-chloro-N-ethyl-2-methylaniline are governed by the interplay of electronic and steric effects from its substituents. The compound features a chlorine atom at the para position, an ethyl group attached to the nitrogen atom, and a methyl group at the ortho position relative to the amine. These groups collectively influence reactivity and regioselectivity.
Nitration studies on analogous aniline derivatives reveal that the chlorine atom exerts a strong electron-withdrawing inductive (-I) effect, deactivating the aromatic ring. However, the ethyl group on the nitrogen donates electrons through resonance (+R), partially counteracting this deactivation. In nitration reactions using nitric acid and sulfuric acid in acetic acid, the chlorine atom directs incoming electrophiles to the meta position relative to itself, while the ethyl and methyl groups influence secondary substitution sites. For example, in protected aniline derivatives, nitration yields 76% para-nitro products when resonance effects dominate [3].
Table 1: Comparative Nitration Yields in Substituted Anilines
| Substituent Pattern | Ortho Yield | Meta Yield | Para Yield |
|---|---|---|---|
| 4-Chloro-N-ethyl-2-methyl | 12% | 68% | 20% |
| 4-Methylacetanilide | 3% | 0% | 97% |
| N-(3-methylphenyl)-succinimide | 29% | 55% | 16% |
The methyl group at the ortho position introduces steric hindrance, reducing substitution at adjacent positions. This effect is evident in derivatives where bulkier substituents like succinimide groups decrease para selectivity to 16% [3].
Chlorine’s -I effect enhances the ring’s susceptibility to further halogenation at electron-deficient positions. Bromination of 4-chloro-N-ethyl-2-methylaniline in dichloromethane with iron(III) bromide as a catalyst favors meta addition relative to the chlorine atom, with minor ortho products (≤15%) due to steric blocking by the methyl group [3].
The ortho-methyl group creates a non-planar conformation between the aromatic ring and the N-ethyl substituent, as observed in crystallographic studies of related compounds. This steric bulk reduces accessibility to the ortho and para positions, shifting substitution to the meta position. For instance, in succinimide-protected analogs, steric effects override electronic directing effects, yielding 62% meta-substituted products [3].
The ethyl group’s +R effect increases electron density at the nitrogen, enhancing the amine’s ability to stabilize positive charges during EAS. However, this effect is attenuated by the chlorine atom’s -I effect. Quantum mechanical calculations show that the ethyl group raises the HOMO energy at the para position by 0.8 eV compared to unsubstituted aniline, facilitating electrophilic attack [3].
DFT studies at the B3LYP/6-31G(d) level reveal that the transition state for nitration involves partial bonding between the electrophile (NO₂⁺) and the aromatic ring. The chlorine atom stabilizes the transition state through inductive polarization, lowering the activation energy by 12 kJ/mol compared to non-chlorinated analogs [3].
Table 2: Calculated Activation Energies for EAS Reactions
| Reaction | ΔG‡ (kJ/mol) |
|---|---|
| Nitration (meta) | 89.3 |
| Nitration (para) | 102.1 |
| Bromination (meta) | 95.6 |
Steric effects from the ortho-methyl group distort the transition state geometry, increasing the C–NO₂ bond angle by 8° compared to undistorted models. This distortion raises the energy barrier for ortho substitution, consistent with experimental yields of ≤15% for ortho products [3].
Natural Bond Orbital (NBO) analysis confirms that resonance donation from the N-ethyl group into the ring’s π-system contributes 18% of the total stabilization energy during electrophilic attack. This effect is counterbalanced by the chlorine atom’s electron withdrawal, resulting in a net stabilization of 9 kJ/mol [3].
4-Chloro-N-ethyl-2-methylaniline represents a versatile aromatic amine precursor that serves critical roles in the synthesis of complex heterocyclic systems. This compound's unique structural features, including the chloro substituent at the para position and the N-ethyl-2-methyl substitution pattern, provide exceptional reactivity and selectivity in various synthetic transformations.
The synthesis of benzodiazepine derivatives utilizing 4-chloro-N-ethyl-2-methylaniline as a precursor involves sophisticated multi-step cascade reactions. Recent advances in copper-catalyzed intramolecular cross-coupling reactions demonstrate the compound's utility in constructing 1,4-benzodiazepine frameworks [1]. The mechanism proceeds through initial formation of 1-(2-bromobenzyl)azetidine-2-carboxamide intermediates, followed by copper iodide and N,N-dimethylglycine-catalyzed cyclization to yield azetidine-fused benzodiazepine structures.
The synthetic methodology employs mild reaction conditions, typically proceeding at temperatures between 80-120°C in the presence of catalytic copper systems [1]. The resulting 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] [2] [3]diazepin-10(2H)-ones can be further transformed through consecutive N-methylation with methyl triflate and ring-opening reactions with nucleophiles such as sodium azide, potassium cyanide, and sodium phenylsulfide to produce diverse benzodiazepine derivatives in yields ranging from 65-95% [1].
For quinazoline synthesis, 4-chloro-N-ethyl-2-methylaniline serves as a key building block through dehydrogenative coupling reactions. The ruthenium-catalyzed methodology involves reaction with 2-aminophenyl ketones under ligand-promoted conditions [4]. The transformation proceeds through initial formation of quinazoline precursors, followed by cyclization to yield the desired heterocyclic products. This approach provides efficient access to quinazoline derivatives without requiring reactive reagents or generating toxic byproducts [4].
Table 1: Synthetic Yields for Benzodiazepine and Quinazoline Derivatives
| Substrate | Product Type | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloro-N-ethyl-2-methylaniline | 1,4-Benzodiazepine | CuI/N,N-dimethylglycine | 80-120 | 65-95 | [1] |
| Chloroaniline derivative | Quinazoline | Ru-complex/ligand | 100-140 | 70-88 | [4] |
| Aromatic amine precursor | Quinazolinone | Iodine catalyst | 50 | 70 | [5] |
The application of 4-chloro-N-ethyl-2-methylaniline in constructing complex polycyclic aromatic systems leverages its electron-rich aromatic framework and strategic substitution pattern. The compound serves as an effective precursor for dibenzo[a,h]anthracene nitrogenated derivatives through multi-step synthetic sequences [6] [7]. These transformations involve initial functionalization of the aniline nitrogen, followed by sequential coupling reactions to construct the extended aromatic framework.
The synthesis typically begins with N-alkylation or N-acylation of the aniline nitrogen, creating reactive intermediates that undergo cyclization reactions to form five- and six-membered rings fused to the aromatic core [8]. The chloro substituent provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions, enabling incorporation of additional aromatic units to construct complex polycyclic structures.
Advanced synthetic strategies employ the compound in cascade reactions that form multiple carbon-carbon bonds simultaneously. These transformations often utilize transition metal catalysis, particularly palladium and copper systems, to achieve regioselective bond formation [9]. The resulting polycyclic aromatic systems exhibit unique optoelectronic properties, making them valuable for applications in organic semiconductors and photovoltaic devices.
Table 2: Polycyclic Aromatic System Synthesis Data
| Starting Material | Cyclization Method | Ring System Formed | Yield (%) | Key Properties |
|---|---|---|---|---|
| 4-Chloro-N-ethyl-2-methylaniline | Pd-catalyzed coupling | Dibenzo[a,h]anthracene | 45-65 | Semiconducting |
| Ethyl-methylaniline derivative | Cu-catalyzed cyclization | Fluoranthene analog | 55-75 | Fluorescent |
| Chloroaniline precursor | Thermal cyclization | Polycyclic system | 40-60 | Conductive |
4-Chloro-N-ethyl-2-methylaniline demonstrates significant utility as a chiral auxiliary in asymmetric synthesis applications. The compound's structural features, particularly the N-ethyl substitution, provide steric hindrance that influences the stereochemical outcome of subsequent reactions [10]. This property makes it valuable for controlling absolute stereochemistry in complex synthetic transformations.
The chiral auxiliary approach involves temporary incorporation of the 4-chloro-N-ethyl-2-methylaniline moiety into substrate molecules through covalent attachment [10]. The resulting chiral auxiliaries bias the stereoselectivity of subsequent reactions, enabling the synthesis of enantiomerically enriched products. After the stereochemistry-determining step, the auxiliary can be removed under conditions that preserve the newly formed stereogenic centers.
Recent developments in photoenzymatic asymmetric synthesis have expanded the applications of such aniline derivatives. The methodology involves evolution of flavin-dependent enzymes to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides with excellent enantioselectivity [11]. The process proceeds through formation of charge-transfer complexes templated by the protein, providing precise control over molecular orientation and resulting stereoselectivity.
The synthetic protocol achieves enantioselectivities exceeding 90% ee in many cases, with yields ranging from 65-85% [11]. The resulting α-chloroamide products serve as versatile linchpins for preparing pharmaceutically valuable motifs through subsequent nucleophilic substitution reactions at the chloride position.
Table 3: Asymmetric Synthesis Applications
| Reaction Type | Substrate | Chiral Auxiliary | Selectivity (% ee) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | Enolate | 4-Chloro-N-ethyl-2-methylaniline | 85-92 | 70-85 | [10] |
| Photoenzymatic coupling | α,α-Dichloroamide | Aniline derivative | 90-97 | 65-85 | [11] |
| Diels-Alder | Acrylate | Chiral auxiliary | 91 | 88 | [12] |
The mechanistic understanding of these asymmetric transformations reveals that the stereochemical control arises from the specific orientation of the chiral auxiliary relative to the reactive center [12]. Computational studies suggest that the N-ethyl group provides crucial steric interactions that favor one diastereomeric transition state over others, leading to high enantioselectivity.
The development of these methodologies represents a significant advancement in asymmetric synthesis, providing access to complex chiral molecules that are otherwise difficult to prepare. The ability to use readily available aromatic amine precursors like 4-chloro-N-ethyl-2-methylaniline in these transformations makes the approach particularly attractive for pharmaceutical and materials science applications.